(+)-2-氨基-6-丙酰胺基-d3-四氢苯并噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

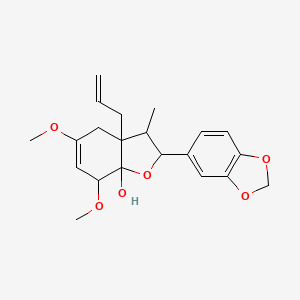

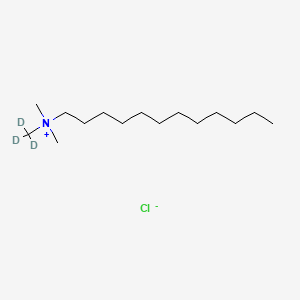

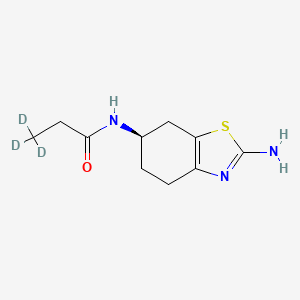

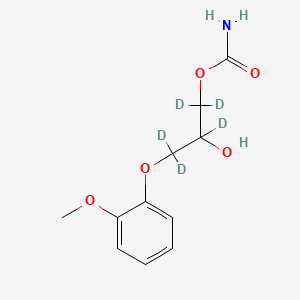

(+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole is a biochemical compound with the molecular formula C10H12D3N3OS and a molecular weight of 228.33 . It is used in proteomics research and is an intermediate used in the synthesis of labeled ®-Pramipexole .

Molecular Structure Analysis

The molecular structure of (+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole is represented by the formula C10H12D3N3OS . The presence of deuterium (D3) indicates that it is a stable isotope-labelled compound .Chemical Reactions Analysis

While specific chemical reactions involving (+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole are not available, it is known to be an intermediate in the synthesis of labeled ®-Pramipexole .Physical And Chemical Properties Analysis

The physical and chemical properties of (+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole include its molecular formula (C10H12D3N3OS) and molecular weight (228.33) .科学研究应用

合成方法和生物学意义

2-胍基苯并恶唑的合成方法:苯并恶唑及其衍生物表现出广泛的生物活性,使其在药物化学中具有重要意义。2-胍基苯并恶唑 (2GBZ) 特别显示出潜在的治疗益处,因为它们具有细胞毒性,并且能够通过血管生成和细胞凋亡抑制细胞增殖。本综述讨论了 2GBZ 的合成方法,重点介绍了它们在开发新药效团中的应用 (M. Rosales-Hernández 等,2022)。

苯并噻唑作为潜在的化学治疗剂:关于苯并噻唑治疗潜力的综述强调了它们作为具有在各种药物领域应用的稠合杂环支架的多功能性。苯并噻唑衍生物具有抗菌、镇痛、消炎和抗糖尿病活性等。它们的结构简单和合成可及性为开发新的化学治疗剂提供了有希望的途径 (A. Kamal 等,2015)。

作用机制

Target of Action

Benzothiazole derivatives, such as (+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole, have been shown to interact with a variety of molecular targets. These targets include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biological activities and medicinal applications.

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions. For instance, benzothiazole derivatives can inhibit the activity of the aforementioned enzymes, thereby disrupting the normal functioning of the cell . The exact mode of action of (+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole is still under investigation.

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting DNA gyrase, it can interfere with DNA replication. By inhibiting enzymes like MurB, it can disrupt the synthesis of bacterial cell walls . The downstream effects of these disruptions can lead to the death of bacterial cells, making benzothiazole derivatives potent antibacterial agents.

Pharmacokinetics

The pharmacokinetics of (+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole, like other benzothiazole derivatives, would involve absorption, distribution, metabolism, and excretion (ADME). These processes determine the bioavailability of the compound, its concentration in the body over time, and its ultimate elimination . .

Result of Action

The result of the compound’s action is primarily the inhibition of bacterial growth due to the disruption of essential biochemical pathways . This makes (+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole a potential candidate for the development of new antibacterial drugs.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s effect can be influenced by the genetic makeup of the individual, their overall health status, and other individual-specific factors .

属性

IUPAC Name |

N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-3,3,3-trideuteriopropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m1/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPFOYOFGUBZRY-IVAVZGRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCC2=C(C1)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)N[C@@H]1CCC2=C(C1)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl(nitroso)amino]-3-phenylpropanoic acid](/img/structure/B564688.png)